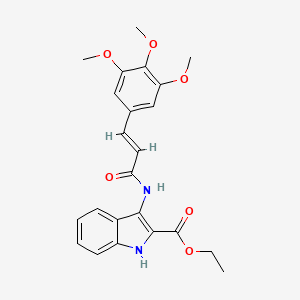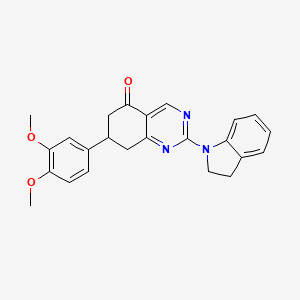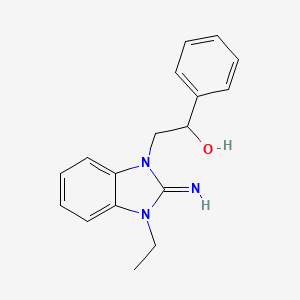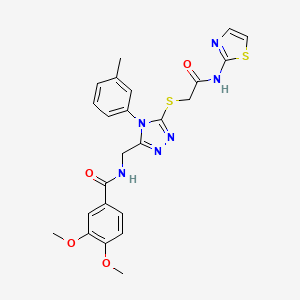![molecular formula C19H14ClN3O3 B14998569 N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14998569.png)
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole ring, a chlorinated imidazo[1,2-a]pyridine core, and a methylfuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through a Pd-catalyzed C-N cross-coupling reaction, which is a common method for constructing such heterocyclic frameworks .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed coupling reactions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole and furan rings can be susceptible to oxidative cleavage under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield carboxylic acids, while reduction of nitro groups results in amines .
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has shown promise in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets within cells. It has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other known anticancer agents that target microtubules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and have shown anticancer activity.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine stands out due to its unique combination of structural features, which confer specific biological activities not commonly found in other compounds. Its ability to target tubulin and induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C19H14ClN3O3 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-6-chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H14ClN3O3/c1-11-2-5-15(26-11)18-19(23-9-12(20)3-7-17(23)22-18)21-13-4-6-14-16(8-13)25-10-24-14/h2-9,21H,10H2,1H3 |
Clé InChI |
ZGTXVORHQPNKKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14998502.png)
![2-[(4-Bromobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14998504.png)
![6-(butan-2-yl)-1-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14998510.png)
![N-(1-benzylpiperidin-4-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14998520.png)
![Propyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14998524.png)
![methyl 4-{[(2-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14998528.png)
![4-[(2,5-dimethylbenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14998539.png)
![7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B14998547.png)

![N-(pyridin-3-ylmethyl)-Nalpha-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}tryptophanamide](/img/structure/B14998560.png)

![9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14998574.png)
